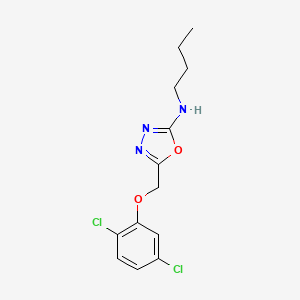
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- is a heterocyclic compound belonging to the oxadiazole family. . This particular compound features a 1,3,4-oxadiazole ring substituted with an N-butyl group and a 2,5-dichlorophenoxy methyl group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of acylhydrazides or semicarbazides. One common method includes the reaction of hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . Another approach involves the oxidative cyclization of semicarbazones using bromine in acetic acid .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazol-2-amine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the oxadiazole ring and the dichlorophenoxy group.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer’s.
Antibacterial Activity: Derivatives of this compound have demonstrated significant antibacterial activity against various pathogens, including Salmonella typhi.
Anticancer Research: The compound has been investigated for its potential anticancer properties, particularly in inhibiting specific cancer biological targets.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazol-2-amine, N-dodecyl-5-(pyridin-4-yl): This compound also exhibits acetylcholinesterase inhibition but with different potency and selectivity.
1,3,4-Oxadiazol-2-amine, N-(2-methoxyphenyl)-5-(4-chlorophenyl): Known for its antiproliferative activity against cancer cell lines.
Uniqueness
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of N-butyl and 2,5-dichlorophenoxy methyl groups enhances its potential as a versatile scaffold in medicinal chemistry .
Propiedades
Número CAS |
40056-71-1 |
|---|---|
Fórmula molecular |
C13H15Cl2N3O2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
N-butyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-2-3-6-16-13-18-17-12(20-13)8-19-11-7-9(14)4-5-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18) |
Clave InChI |
OITWKWMVGFNCBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


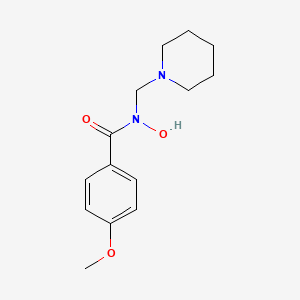
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
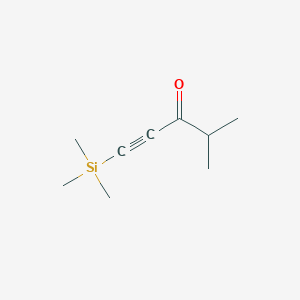
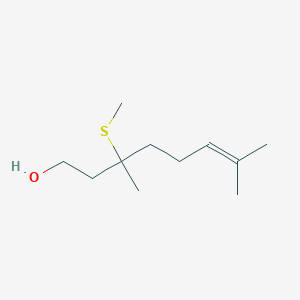
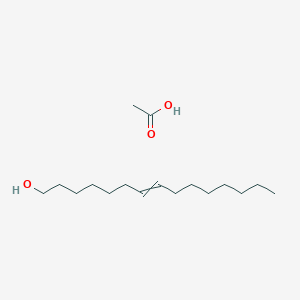
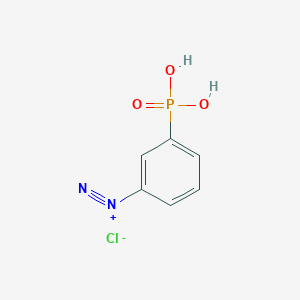

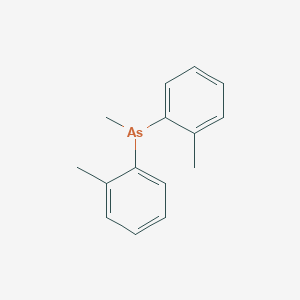
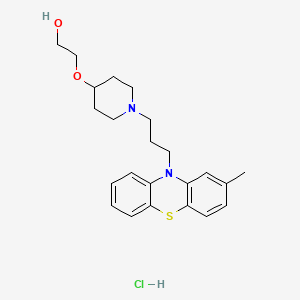
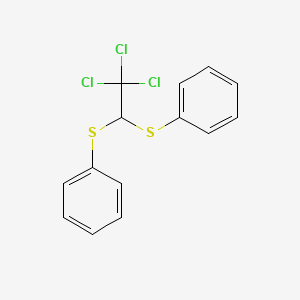
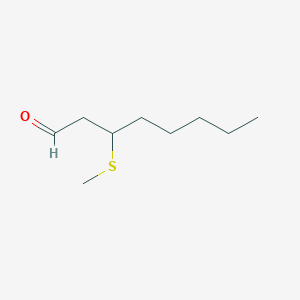
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)


